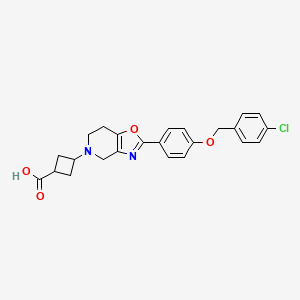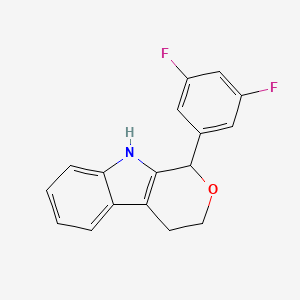
PI3K/Akt/mTOR-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3K/Akt/mTOR-IN-2 is a compound that targets the phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), and mechanistic target of rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth, survival, and proliferation. Dysregulation of this pathway is often associated with various cancers and other diseases, making this compound a significant compound in therapeutic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K/Akt/mTOR-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the compound’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions
PI3K/Akt/mTOR-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
PI3K/Akt/mTOR-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the PI3K/Akt/mTOR signaling pathway.
Biology: Helps in understanding cell growth, survival, and proliferation mechanisms.
Medicine: Investigated for its potential in treating cancers and other diseases associated with the dysregulation of the PI3K/Akt/mTOR pathway.
Industry: Utilized in the development of targeted therapies and drug discovery .
Mechanism of Action
PI3K/Akt/mTOR-IN-2 exerts its effects by inhibiting the PI3K, Akt, and mTOR proteins, which are key components of the PI3K/Akt/mTOR signaling pathway. This inhibition disrupts the signaling cascade, leading to reduced cell growth, survival, and proliferation. The compound targets specific molecular sites on these proteins, preventing their activation and subsequent downstream effects .
Comparison with Similar Compounds
Similar Compounds
Curcumin: A natural compound that also targets the PI3K/Akt/mTOR pathway.
Doxorubicin: A chemotherapy drug that can be combined with other compounds to enhance its efficacy against the PI3K/Akt/mTOR pathway.
Dual PI3K/mTOR Inhibitors: Compounds that inhibit both PI3K and mTOR, showing high potency and little drug resistance .
Uniqueness
PI3K/Akt/mTOR-IN-2 is unique due to its specific targeting of the PI3K, Akt, and mTOR proteins simultaneously, providing a comprehensive approach to inhibiting the entire signaling pathway. This makes it a promising candidate for overcoming resistance mechanisms that may arise with single-target inhibitors .
Properties
Molecular Formula |
C17H13F2NO |
|---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)-1,3,4,9-tetrahydropyrano[3,4-b]indole |
InChI |
InChI=1S/C17H13F2NO/c18-11-7-10(8-12(19)9-11)17-16-14(5-6-21-17)13-3-1-2-4-15(13)20-16/h1-4,7-9,17,20H,5-6H2 |
InChI Key |
XBYJYKHTEFYLFX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


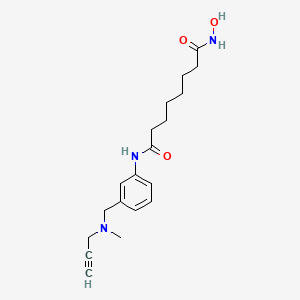
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B15142024.png)
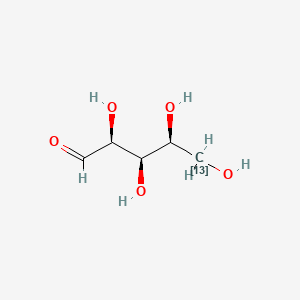
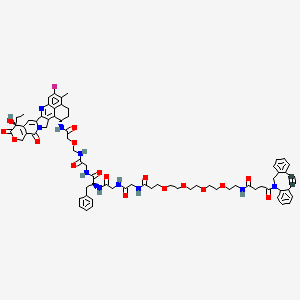
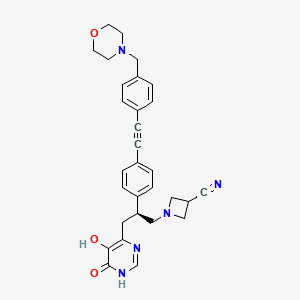

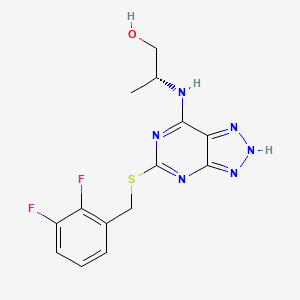
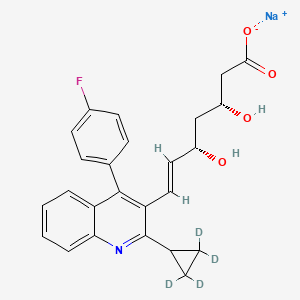
![3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone-d4](/img/structure/B15142082.png)
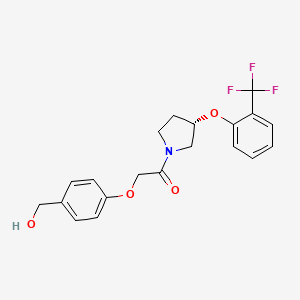
![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15142088.png)
![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15142090.png)
![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B15142096.png)
